N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a furan ring. These heterocyclic structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure makes it a subject of interest for researchers exploring new therapeutic agents.
Mechanism of Action
Target of Action
The compound N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, also known as N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)furan-2-carboxamide, is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are also known to act on various targets or receptors in the body .
Mode of Action
Benzofuran derivatives are known to interact with their targets leading to changes that result in their biological activities . For instance, some benzofuran derivatives have been found to exhibit anti-hepatitis C virus activity .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways due to their diverse pharmacological activities . For example, some benzofuran derivatives have been found to have anti-tumor activity, suggesting they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Furan derivatives, which are part of the compound’s structure, are known to improve pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Benzofuran derivatives are known to have strong biological activities . For instance, some benzofuran derivatives have been found to exhibit anti-tumor activity, suggesting they may induce apoptosis or inhibit proliferation in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the benzofuran ring through a cyclization reaction of o-hydroxyacetophenones under basic conditions . The thiazole ring can be synthesized via a condensation reaction involving thioamides and α-haloketones . The final step involves coupling the benzofuran and thiazole intermediates with furan-2-carboxylic acid under amide bond-forming conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using high-yielding reactions, cost-effective reagents, and scalable reaction conditions. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Br2, Cl2) or nitrating agents (HNO3) can be employed.
Major Products
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen share the benzofuran core and exhibit similar biological activities.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir contain thiazole rings and have diverse biological functions.
Furan Derivatives: Compounds like furosemide and nitrofurantoin are well-known furan derivatives with medicinal applications.
Uniqueness
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to its combination of three different heterocyclic rings, each contributing to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c1-21-11-4-5-13-10(7-11)8-15(23-13)12-9-24-17(18-12)19-16(20)14-3-2-6-22-14/h2-9H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDMWQCFJXBYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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